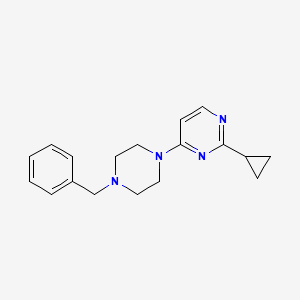![molecular formula C19H24N8 B12239772 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B12239772.png)
2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of hydrazine hydrate in ethanol, followed by treatment with formimidate derivatives . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
It has shown promise as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a potential candidate for cancer treatment . Additionally, its unique structure allows for the exploration of various biological pathways and molecular targets, contributing to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The unique combination of the cyclopropyl, piperazine, and pyrazolo[3,4-d]pyrimidine moieties in this compound contributes to its distinct pharmacological profile and potential advantages over other related compounds .
Properties
Molecular Formula |
C19H24N8 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H24N8/c1-12-10-16(24-17(21-12)14-4-5-14)26-6-8-27(9-7-26)19-15-11-20-25(3)18(15)22-13(2)23-19/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
HFHMENFNDHBEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12239693.png)
![2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine](/img/structure/B12239709.png)
![N-[(4-fluorophenyl)methyl]-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B12239712.png)
![4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239724.png)

![2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12239735.png)
![1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12239736.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B12239741.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12239742.png)
![N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide](/img/structure/B12239749.png)
![5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B12239754.png)
![1-(2-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12239761.png)

![2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B12239764.png)
